N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours, followed by cooling and purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene bridge can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Industry: Utilized in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the pyrazole rings and the methylene bridge allows for effective binding through hydrogen bonding and hydrophobic interactions. In anticancer applications, the compound may induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane
- N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-cyclohexylamine
- 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine is unique due to its specific substitution pattern and the presence of a methylene bridge linking two pyrazole rings. This structure imparts distinct chemical properties, such as enhanced stability and solubility, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-7-15(3)14-11(8)12-5-10-6-13-16(4)9(10)2;/h6-7H,5H2,1-4H3,(H,12,14);1H |
InChI Key |
KWYMRDJIFXNBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C.Cl |
Origin of Product |
United States |
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